

N-Ethylformamide synthesis from ethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylformamide**

Cat. No.: **B146923**

[Get Quote](#)

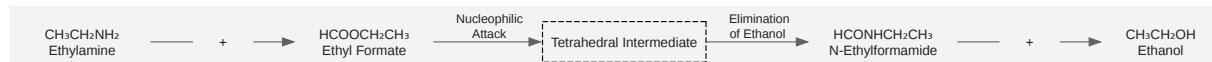
An In-depth Technical Guide to the Synthesis of **N-Ethylformamide** from Ethylamine

Abstract

N-Ethylformamide (NEF) is a valuable organic solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Its synthesis is a fundamental process in organic chemistry, with various established routes starting from ethylamine. This technical guide provides a comprehensive overview of the primary methods for synthesizing **N-Ethylformamide** from ethylamine, focusing on the reaction with formate esters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, comparative quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

N-Ethylformamide (C_3H_7NO), a secondary amide, is a colorless to light yellow liquid with a high boiling point (202-204 °C) and a density of approximately 0.950 g/mL at 20 °C.[2][4] Its utility stems from its properties as a polar solvent and its role as a precursor in more complex organic syntheses.[3] The most prevalent and industrially viable methods for its preparation involve the formylation of ethylamine. Key formylating agents include formate esters, such as methyl formate or ethyl formate, and formic acid.


The selection of a synthetic route often depends on factors such as desired yield, purity, cost of reagents, safety considerations, and scalability. This guide will focus on the most common and efficient of these methods.

Primary Synthesis Route: Aminolysis of Formate Esters

The most widely employed method for producing **N-Ethylformamide** is the reaction of ethylamine with a formate ester, typically methyl formate or ethyl formate.^[5] This reaction, an example of nucleophilic acyl substitution, is favored for its high yields (often 85-95%), operational simplicity, and the relative ease of purification.^[5] The process involves the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of the formate ester.^[6]

Reaction Mechanism

The general mechanism involves the nucleophilic addition of ethylamine to the carbonyl group of the formate ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alcohol molecule (methanol or ethanol) to yield the stable **N-Ethylformamide** product.^[6]

[Click to download full resolution via product page](#)

Caption: Nucleophilic acyl substitution mechanism for **N-Ethylformamide** synthesis.

Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the N-formylation of amines using ethyl formate.^[6]

Materials and Reagents:

- Ethylamine (CH₃CH₂NH₂, e.g., 70% solution in water or anhydrous)
- Ethyl formate (HCOOC₂H₅)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

- Ethanol (for purification, if needed)

Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Reflux condenser
- Heating mantle or oil bath
- Distillation apparatus (for purification)
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine ethylamine (1.0 equivalent) with an excess of ethyl formate (e.g., 3.0 equivalents). The reaction can often be performed without a solvent, using ethyl formate as both reactant and solvent.[\[6\]](#)
- Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and 90 °C.[\[5\]](#)[\[6\]](#) The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup - Removal of Excess Reagents: Once the reaction is complete, remove the excess ethyl formate and the ethanol by-product under reduced pressure using a rotary evaporator.[\[6\]](#)
- Purification: The crude **N-Ethylformamide** can be purified by fractional distillation under reduced pressure.[\[7\]](#) Collect the fraction boiling at the appropriate temperature (literature boiling point is ~202-204 °C at atmospheric pressure, which will be lower under vacuum).
- Drying and Characterization: The purified product can be dried over anhydrous magnesium sulfate, filtered, and then characterized by spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, IR) to confirm its identity and purity.

Alternative Synthesis Routes

While aminolysis of formate esters is prevalent, other methods exist for the synthesis of **N-Ethylformamide**.

Reaction with Formic Acid

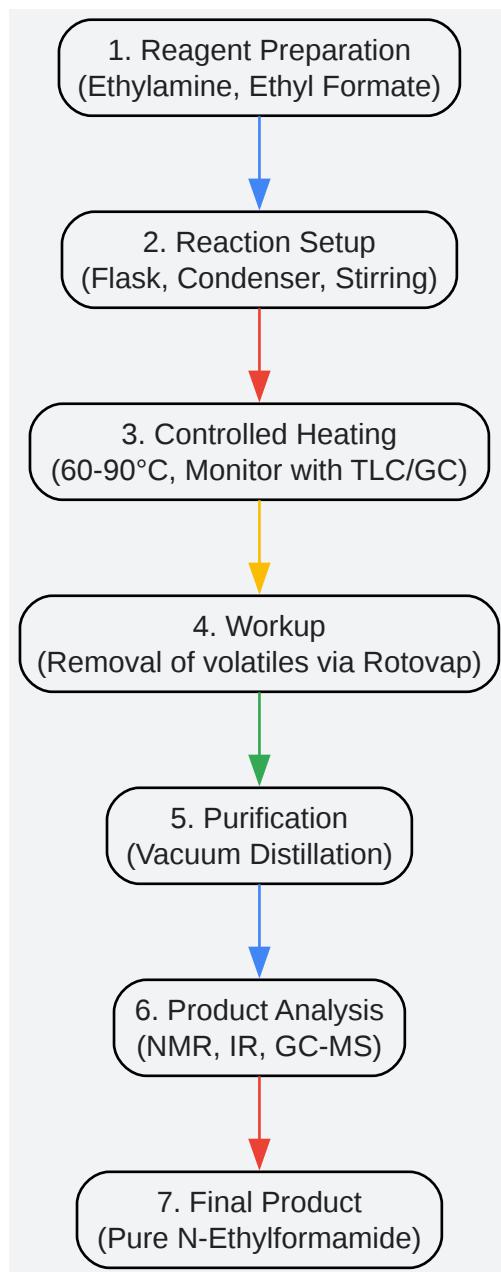
Ethylamine can be directly formylated using formic acid. This method is straightforward and avoids the use of esters but requires the removal of water, often through azeotropic distillation.
[5]

Reaction with Carbon Monoxide

Industrial synthesis of formamides can be achieved using carbon monoxide, but this method is less common in laboratory settings due to the high toxicity of CO and the need for high-pressure equipment.[6]

Reaction with Carbon Dioxide and a Reducing Agent

Emerging methods focus on using carbon dioxide as a renewable C1 source.[8] These reactions typically require a catalyst and a reducing agent (like H₂ or hydrosilanes) to convert the CO₂ to the formyl level. While environmentally advantageous, these methods are still under active development.[8][9]


Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters for different synthesis routes leading to N-substituted formamides, with a focus on conditions applicable to **N-Ethylformamide**.

Method	Key Reactants	Catalyst/C conditions	Temperature (°C)	Typical Yield (%)	By-products	Industrial Suitability
Aminolysis of Formate Ester	Ethylamine, Methyl/Ethyl Formate	Optional (acid/base); Reflux	40 - 90 °C[5]	85 - 95% [5]	Methanol/Ethanol[5]	Very High[5]
Reaction with Formic Acid	Ethylamine, Formic Acid	Azeotropic removal of water	~60 °C[10]	Moderate to Excellent[6][10]	Water	High
From CO ₂ and H ₂	Ethylamine, CO ₂ , H ₂	Various (e.g., Ru-based)	Variable	Variable	Water	Moderate (Emerging)
From Acyl Halide	Ethylamine, Formyl Chloride	Base (e.g., Triethylamine)	0 °C to RT[11]	High (General)	Triethylammonium chloride[11]	Low (Formyl chloride is unstable)

Generalized Experimental Workflow

The overall process for the synthesis, purification, and analysis of **N-Ethylformamide** in a laboratory setting can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the laboratory synthesis of **N-Ethylformamide**.

Conclusion

The synthesis of **N-Ethylformamide** from ethylamine is a well-established chemical transformation critical for various industrial applications. The reaction of ethylamine with formate esters stands out as the most efficient, high-yielding, and scalable method for both laboratory and industrial production.^[5] While alternative routes using formic acid are also

viable, and greener methods using CO₂ are emerging, the aminolysis of esters remains the benchmark for its simplicity and effectiveness. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ETHYLFORMAMIDE | 627-45-2 [chemicalbook.com]
- 2. N-ethylformamide(NEF)|647-45-2--Suqian Xinya Technology Co., Ltd. [xinyachem.com]
- 3. nbinno.com [nbino.com]
- 4. Ethylformamide | C3H7NO | CID 12319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-methylformamide Supplier|CAS 28860-25-5 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Things to do with Ethyl Formate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 9. research.unl.pt [research.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Ethylformamide synthesis from ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146923#n-ethylformamide-synthesis-from-ethylamine\]](https://www.benchchem.com/product/b146923#n-ethylformamide-synthesis-from-ethylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com